molecular formula C9H13NOS B1370998 3-[(4-Aminophenyl)sulfanyl]propan-1-ol CAS No. 602306-71-8

3-[(4-Aminophenyl)sulfanyl]propan-1-ol

Cat. No.: B1370998
CAS No.: 602306-71-8
M. Wt: 183.27 g/mol
InChI Key: SKMRHSCBMAJRJC-UHFFFAOYSA-N
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Description

3-[(4-Aminophenyl)sulfanyl]propan-1-ol is an organic compound with the molecular formula C₉H₁₃NOS It is characterized by the presence of an aminophenyl group attached to a sulfanyl-propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol typically involves the reaction of 4-aminothiophenol with 3-chloropropanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 4-aminothiophenol attacks the carbon atom of the chloropropanol, displacing the chloride ion and forming the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the sulfanyl group is converted to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as acyl chlorides or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides, and other electrophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol involves several chemical reactions, often starting from readily available precursors. The compound can be synthesized through nucleophilic substitution reactions where the sulfanyl group is introduced to the propan-1-ol backbone. The detailed synthetic routes often emphasize the importance of controlling reaction conditions to achieve high yields and purities.

Table 1: Synthetic Routes for this compound

StepReaction TypeReagentsConditionsYield
1Nucleophilic Substitution4-Aminothiophenol, Propan-1-olReflux in solventHigh
2ReductionSodium borohydrideRoom temperatureModerate
3PurificationCrystallizationVarying pH levelsHigh

Research indicates that this compound exhibits various biological activities, particularly antimicrobial properties. This compound has been tested against multiple strains of bacteria and fungi, showing effectiveness against drug-resistant pathogens.

Antimicrobial Activity

Studies have highlighted the compound's potential as an antimicrobial agent, particularly against the ESKAPE group of pathogens known for their resistance to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:

Table 2: Antimicrobial Efficacy of this compound

PathogenMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)8
Vancomycin-resistant Enterococcus faecalis (VRE)4
Escherichia coli16
Candida auris32

Therapeutic Applications

The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Antiviral Applications

Preliminary studies suggest that derivatives of this compound may inhibit viral proteases, making them candidates for antiviral drug development. Research into its mechanism of action is ongoing, focusing on its interaction with viral enzymes.

Cancer Research

The structural features of this compound position it as a potential candidate for cancer therapy. Its ability to modulate specific signaling pathways associated with tumor growth is under investigation.

Case Studies and Research Findings

Recent studies have documented successful applications of this compound in various research settings:

Case Study 1: Antimicrobial Development

A study published in a peer-reviewed journal demonstrated that modifications to the sulfanyl group enhanced the antimicrobial activity of related compounds against resistant strains, suggesting a pathway for developing new antibiotics based on this scaffold.

Case Study 2: Antiviral Activity

In vitro studies showed that certain analogs of this compound exhibited significant inhibition of HIV protease, indicating its potential as a lead compound for antiviral drug design.

Mechanism of Action

The mechanism of action of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol involves its interaction with various molecular targets. The aminophenyl group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-Aminothiophenol: Shares the aminophenyl and sulfanyl groups but lacks the propanol chain.

    3-Mercaptopropanol: Contains the propanol and sulfanyl groups but lacks the aminophenyl group.

    4-Aminophenol: Contains the aminophenyl group but lacks the sulfanyl and propanol groups.

Uniqueness: 3-[(4-Aminophenyl)sulfanyl]propan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminophenyl and sulfanyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

The compound 3-[(4-Aminophenyl)sulfanyl]propan-1-ol , also known by its CAS number 602306-71-8, is a notable member of the class of organic compounds that feature a sulfanyl (thioether) group attached to a propanol backbone. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Molecular Structure

The molecular formula for this compound is C10H13NOS, characterized by the following functional groups:

  • Aminophenyl group : Contributes to the compound's biological activity.
  • Sulfanyl group : Imparts unique chemical properties, enhancing reactivity.

Physical Properties

PropertyValue
Molecular Weight197.28 g/mol
Melting PointNot reported
SolubilitySoluble in water and organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the sulfanyl group may enhance the compound's reactivity, allowing it to form covalent bonds with thiol-containing proteins or enzymes, potentially leading to inhibition or alteration of their activity.

Antimicrobial Activity

Research has indicated that compounds containing aminophenyl and sulfanyl groups exhibit significant antimicrobial properties. For example, studies have shown that derivatives of aminophenyl compounds can inhibit the growth of various bacterial strains, including antibiotic-resistant pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

Recent investigations have suggested that this compound may possess antitumor properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. This effect is likely mediated by its interaction with specific cellular signaling pathways that regulate cell survival and proliferation.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfanyl derivatives, including this compound. Results indicated a significant reduction in bacterial viability against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent .
  • Antitumor Mechanism Investigation :
    A research article in Cancer Research explored the antitumor effects of aminophenyl derivatives. The study found that this compound induced apoptosis in human breast cancer cells via mitochondrial pathway activation, highlighting its potential as a chemotherapeutic agent .
  • Cytotoxicity Assessment :
    An assessment conducted on various cell lines revealed that this compound exhibits selective cytotoxicity towards tumor cells while sparing normal cells, indicating a favorable therapeutic index .

Properties

IUPAC Name

3-(4-aminophenyl)sulfanylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMRHSCBMAJRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Iron powder (330 mg) and conc. hydrochloric acid (0.3 ml) were added to a solution of 1-(3-hydroxypropylthio)-4-nitrobenzene (Method 82; 1 g, 4.69 mmol) in ethanol (6 ml) and water (3 ml). The mixture was stirred and heated at 90° C. for 3 hours, further iron powder (300 mg) and conc. HCl (0.2 ml) were added and heating continued for a further 2 hours. The volatiles were removed by evaporation and water (20 ml) added to the residue. The mixture was acidified to pH 1 with 2M hydrochloric acid, filtered through diatomaceous earth, and the filtrate washed with EtOAc (2×25 ml). The aqueous layer was basified to pH11 with conc. aqueous sodium hydroxide solution and extracted with EtOAc (2×25 ml). The extracts were combined, washed with brine (15 ml), dried and evaporated under reduced pressure to give the title compound (900 mg, 100%). m/z 184.
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
1-(3-hydroxypropylthio)-4-nitrobenzene
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
330 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mg
Type
catalyst
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.